4-chlorobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
Overview
Description
4-chlorobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CBP-1, and it has been found to have interesting biochemical and physiological effects.
Mechanism of Action
CBP-1 binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. CBP-1 has been shown to modulate these processes in a dose-dependent manner.
Biochemical and Physiological Effects:
CBP-1 has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. CBP-1 has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
CBP-1 has several advantages for lab experiments. It is a highly specific ligand for the sigma-1 receptor, which allows for precise modulation of its activity. CBP-1 is also stable and can be easily synthesized in large quantities. However, CBP-1 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of CBP-1. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CBP-1 has been shown to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another future direction is in the study of the sigma-1 receptor and its role in various cellular processes. CBP-1 can be used as a tool to study the function of the sigma-1 receptor and its potential therapeutic applications.
Scientific Research Applications
CBP-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes. CBP-1 has been used as a tool to study the function of the sigma-1 receptor and its potential therapeutic applications.
properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO3/c19-14-3-7-16(8-4-14)21-10-13(9-17(21)22)18(23)24-11-12-1-5-15(20)6-2-12/h1-8,13H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLPZAIWOLUGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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